N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Beschreibung
N-[(3-Methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a [1,3]dioxolo[4,5-g]quinazoline core fused with a sulfanylidene group and a 3-methoxyphenylmethyl substituent. This compound belongs to the quinazoline family, a class of heterocyclic compounds widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The benzamide linker and 3-methoxyphenyl group likely influence solubility and target-binding specificity.
Eigenschaften
Molekularformel |
C25H21N3O5S |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-4-2-3-16(9-18)12-26-23(29)17-7-5-15(6-8-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChI-Schlüssel |
JCIYHRPARHZIQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Modified Niementowski Protocol
Heating 4,5-methylenedioxyanthranilic acid with formamide produces the dioxoloquinazolinone core. Subsequent oxidation with hydrogen peroxide introduces the 8-oxo group. Thionation using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene converts the 4-oxo group to 6-sulfanylidene, achieving 60–75% yields.
Functionalization at the 7-Position
Introducing the methyl group at the 7-position requires alkylation or nucleophilic substitution.
Alkylation via Ullmann Coupling
2-Aminobenzylamine reacts with iodomethane under copper-catalyzed Ullmann conditions to install the methyl group. Optimal conditions use CuI (10 mol%), L-proline ligand, and K₂CO₃ in DMSO at 110°C for 12 hours, yielding 85–90%.
Synthesis of the Benzamide Side Chain
The N-[(3-methoxyphenyl)methyl]benzamide moiety is constructed via amide coupling.
Carboxylic Acid Activation
4-(Bromomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride. Reacting this with 3-methoxybenzylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the benzamide derivative.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 2h | 95% | |
| Amide coupling | 3-Methoxybenzylamine, Et₃N, DCM, 0°C→RT, 6h | 82% |
Final Coupling of Substituents
Converging the quinazolinone core and benzamide side chain demands precise coupling strategies.
Nucleophilic Aromatic Substitution
The 7-methyl group on the quinazolinone undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resultant bromide reacts with the benzamide’s methylene group via a nucleophilic substitution (K₂CO₃, DMF, 80°C).
Mitsunobu Reaction
Alternatively, the hydroxylated quinazolinone intermediate couples with 4-(hydroxymethyl)benzamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 78% yield.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR, HRMS, and X-ray crystallography confirms structural integrity.
Challenges and Optimization
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(3-Methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamid kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Carbonylgruppen in Alkohole umzuwandeln oder Doppelbindungen zu reduzieren.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen unterliegen, um neue Substituenten einzuführen.
Cyclisierung: Intramolekulare Cyclisierungsreaktionen können verwendet werden, um zusätzliche Ringstrukturen zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, können Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen sein. Die Reaktionsbedingungen können je nach der spezifischen Umwandlung variieren, typische Bedingungen umfassen jedoch die Verwendung von organischen Lösungsmitteln, kontrollierten Temperaturen und geeigneten Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Oxidationsprodukte Chinone oder Carbonsäuren ergeben, während Reduktionsreaktionen Alkohole oder Alkane erzeugen können. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, was zur Bildung verschiedener substituierter Derivate führt.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound exhibits significant potential as a therapeutic agent due to its structural characteristics, which suggest various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including those similar to N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide. For instance, derivatives have shown effectiveness against a range of bacteria and fungi. The introduction of electron-donating or withdrawing groups on the phenyl ring significantly influences their activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
Quinazoline-based compounds are under investigation for their anticancer properties. The unique dioxoloquinazoline structure may enhance the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the quinazoline core can lead to increased cytotoxicity against various cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity.
Synthetic Routes
Common synthetic strategies include:
- Condensation Reactions : Combining appropriate precursors such as methoxyphenyl derivatives with quinazoline intermediates.
- Cyclization Techniques : Employing cyclization methods to form the dioxoloquinazoline structure effectively.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity:
- Nuclear Magnetic Resonance (NMR) : Used for elucidating the molecular structure.
- Mass Spectrometry (MS) : Employed to determine molecular weight and confirm composition.
- X-ray Crystallography : Provides detailed structural information about the compound in solid form .
Biological Studies and Case Reports
Several case studies have documented the biological activity of compounds structurally related to this compound.
Antimicrobial Case Study
A study evaluated a series of quinazoline derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly improved activity, suggesting a potential pathway for developing new antibiotics .
Anticancer Case Study
In another investigation involving similar quinazoline derivatives, researchers observed that certain compounds exhibited potent cytotoxic effects against breast cancer cell lines. This study emphasized the importance of structural modifications in enhancing anticancer activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant inhibition observed |
| Antimicrobial | Pseudomonas aeruginosa | Moderate activity |
| Anticancer | Breast cancer cell lines | Potent cytotoxic effects noted |
Wirkmechanismus
The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Triazoloquinazoline Derivatives ()
The compound N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine () shares a quinazoline core but replaces the [1,3]dioxolo group with a triazolo ring. Key differences include:
- Electronic Effects : The triazolo ring introduces additional nitrogen atoms, increasing electron-deficient character compared to the dioxolo group in the target compound. This may alter binding interactions in enzymatic assays.
- Spectral Data : The methylsulfanyl group in ’s compound resonates at δ 3.34 (¹H-NMR) and contributes to a molecular ion peak at m/z 348 (MS), whereas the target’s sulfanylidene group is expected to exhibit distinct deshielding in NMR due to conjugation with the quinazoline ring .
Pyrimidinone-Benzamide Derivatives ()
The compound N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () features a simpler pyrimidinone core but retains the benzamide scaffold. Structural contrasts include:
- Bioactivity: Molecular docking studies revealed that the pyrimidinone derivative binds to the C-terminal region of Trypanosoma cruzi trans-sialidase (TcTS), whereas the target’s quinazoline core may favor interactions with larger hydrophobic pockets due to its fused dioxolo system .
- Substituent Flexibility: The 3-methoxyphenyl group in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to the pyrimidinone’s methyl group.
Benzamide Coupling Strategies ()
However, the target’s [1,3]dioxoloquinazoline core would require specialized precursors, such as halogenated quinazolines, as seen in ’s synthesis of fluorinated quinazoline amines .
Hydrazine and Isocyanate Reactions ()
highlights hydrazine-isocyanate condensations for sulfonamide derivatives.
Cytotoxicity and Bioactivity Trends ()
By analogy, the target’s 3-methoxyphenyl and sulfanylidene groups may modulate toxicity profiles through steric and electronic effects .
Solubility and Reactivity
- The [1,3]dioxolo group in the target compound likely improves water solubility compared to ’s triazoloquinazoline.
- The sulfanylidene moiety may confer redox activity, akin to thiol-containing drugs, enabling disulfide bond formation or metal coordination .
Comparative Data Table
Biologische Aktivität
The compound N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include a methoxyphenyl group and a quinazolinone core. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol. Its chemical structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| LogP | 3.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds within the quinazolinone class, including the target compound. Research indicates that these compounds exhibit selective activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA).
Case Study: Synergistic Effects with β-Lactams
A study demonstrated that certain quinazolinones could synergize with β-lactam antibiotics like piperacillin-tazobactam to enhance their efficacy against MRSA. The mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, which opens the active site for β-lactam binding, thus overcoming resistance mechanisms .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various in vitro studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
- Inhibition of Cancer Cell Lines : In vitro assays revealed that derivatives of quinazolinones exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The anticancer activity is attributed to the ability of these compounds to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Quinazolinones are known to inhibit various enzymes involved in disease pathways.
Example: Inhibition of Kinases
Research has shown that certain quinazolinone derivatives can inhibit kinases critical for cancer progression and bacterial virulence. This inhibition can lead to reduced cell proliferation and enhanced sensitivity to other therapeutic agents.
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies are employed to address them?
The synthesis involves multi-step reactions, including cyclocondensation to form the quinazoline core and nucleophilic substitution for sulfanylidene incorporation . Challenges include regioselectivity in sulfanyl group placement and stability of intermediates. Strategies include:
- Temperature control : Reactions are conducted at 0–5°C to stabilize reactive intermediates (e.g., sulfonamide coupling) .
- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalysts : Trichloroisocyanuric acid (TCICA) or potassium carbonate are used to activate reaction sites .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Advanced characterization is required due to the compound’s complex heterocyclic system:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at δ 3.84 ppm, benzodioxole protons at δ 5.11 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., deviation <1 ppm) .
- HPLC : Monitors purity (>95%) and detects residual solvents .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity or pharmacological targets of this compound?
Computational methods are critical for rational design:
- Density functional theory (DFT) : Models electronic properties of the sulfanylidene group to predict nucleophilic attack sites .
- Molecular docking : Screens against quinazoline-binding targets (e.g., kinase enzymes) to prioritize in vitro assays .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .
Q. What experimental approaches are recommended to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or impurity artifacts. Mitigation strategies include:
- Dose-response standardization : Use IC₅₀ values normalized to reference inhibitors (e.g., staurosporine for kinase assays) .
- Batch validation : Compare activity across independently synthesized batches using LC-MS purity data .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .
Q. What strategies optimize regioselectivity during sulfanylidene incorporation into the quinazoline core?
Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block competing amine sites during sulfonylation .
- Electrophilic directing groups : Introduce nitro or methoxy substituents to guide sulfur nucleophiles to the 6-position .
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 80°C, 30 min vs. 24 hours conventional heating) .
Methodological Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
Stability protocols should account for hydrolytic and oxidative degradation:
- pH-dependent hydrolysis : Test in buffers (pH 1.2–7.4) at 37°C, monitoring sulfanylidene loss via UV-Vis (λ_max ~270 nm) .
- Light sensitivity : Store solutions in amber vials; assess photodegradation under ICH Q1B guidelines .
- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) .
Q. What synthetic routes enable scalable production without compromising yield or purity?
Scale-up challenges include exothermic reactions and solvent recovery:
- Flow chemistry : Continuous reactors improve heat dissipation for cyclocondensation steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting solubility data reported in literature?
Solubility discrepancies often stem from polymorphic forms or measurement methods:
Q. What mechanistic insights can be gained from isotopic labeling studies (e.g., ¹⁸O, ³⁴S)?
Isotope tracing elucidates reaction pathways:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
